molecular formula C12H11NO2 B11897269 4-Methoxy-7-methylquinoline-2-carbaldehyde

4-Methoxy-7-methylquinoline-2-carbaldehyde

Cat. No.: B11897269
M. Wt: 201.22 g/mol
InChI Key: ZBKQXFDYFAZERJ-UHFFFAOYSA-N
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Description

4-Methoxy-7-methylquinoline-2-carbaldehyde (CAS 802906-23-6) is a versatile quinoline derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a key synthetic intermediate for the development of novel heterocyclic systems. Its molecular formula is C12H11NO2, with a molecular weight of 201.22 . The quinoline-2-carbaldehyde scaffold is highly valuable for constructing more complex molecules. It readily undergoes condensation reactions with hydrazines, amines, and other nucleophiles to form a range of derivatives, such as hydrazones and formazans, which are privileged structures in drug discovery . These frameworks are frequently explored for their pronounced biological activities. Research on analogous quinoline-3-carbaldehyde hydrazones has demonstrated potent in vitro cytotoxic properties against various human tumor cell lines, highlighting the potential of this chemical class in anticancer research . Furthermore, substituted quinoline carbaldehydes are pivotal in materials science research, particularly in the study of photoinduced processes like long-distance hydrogen-atom transfer, which is relevant for developing molecular switches . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-methoxy-7-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-8-3-4-10-11(5-8)13-9(7-14)6-12(10)15-2/h3-7H,1-2H3

InChI Key

ZBKQXFDYFAZERJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CC(=C2C=C1)OC)C=O

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 7 Methylquinoline 2 Carbaldehyde and Analogs

Classical and Named Reactions in Quinoline (B57606) Synthesis

Several classical name reactions have been fundamental in the construction of the quinoline scaffold. jptcp.comresearchgate.net These methods, often discovered in the late 19th and early 20th centuries, have stood the test of time due to their reliability and versatility in accessing a diverse range of quinoline derivatives. organicreactions.org

Pfitzinger Condensation Approaches for Quinoline Carboxylic Acids

The Pfitzinger reaction, and its variation the Pfitzinger-Borsche reaction, is a powerful method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.orgresearchgate.net

The general mechanism commences with the hydrolysis of the amide bond in isatin under basic conditions to form a keto-acid intermediate. wikipedia.orgwikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which exists in equilibrium with its enamine tautomer. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net

A key advantage of the Pfitzinger reaction is its ability to introduce a variety of substituents onto the quinoline ring, depending on the choice of the starting isatin and carbonyl compound. researchgate.netresearchgate.net For instance, the condensation of isatin with aryloxyketones has been shown to produce 3-aryloxy-4-quinaldinecarboxylic acids. acs.org However, the reaction can sometimes be hampered by the formation of resinous by-products, which can complicate the isolation of the desired product. researchgate.net Modifications to the reaction conditions, such as the pre-formation of the isatinoate ion before the addition of the carbonyl compound, have been shown to improve yields. sciencemadness.org

The Halberkann variant of the Pfitzinger reaction, which utilizes N-acyl isatins, provides a route to 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org

Doebner Reaction and its By-product Formation in Quinoline-4-carboxylic Acid Synthesis

The Doebner reaction provides an alternative and versatile route to quinoline-4-carboxylic acids. wikipedia.org This three-component reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgiipseries.orgresearchgate.net A significant advantage of the Doebner reaction is its tolerance for a wide range of substituted anilines and aldehydes, allowing for the synthesis of a diverse library of quinoline-4-carboxylic acids. nih.gov

The reaction mechanism is thought to proceed through the formation of an imine from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. This is followed by intramolecular cyclization and subsequent oxidation to yield the aromatic quinoline ring. youtube.comresearchgate.net

However, a notable limitation of the conventional Doebner reaction is the low yields often obtained when using anilines bearing electron-withdrawing groups. nih.govnih.gov To address this, a modified "Doebner hydrogen-transfer reaction" has been developed. This improved method demonstrates high substrate generality, tolerating both electron-donating and electron-withdrawing groups on the aniline, and can be performed on a large scale. nih.govnih.gov

By-product formation in the Doebner reaction can occur, and the reaction mechanism itself has been a subject of debate. One proposed mechanism for the related Doebner-Miller reaction, which uses α,β-unsaturated carbonyl compounds, involves a fragmentation-recombination pathway. wikipedia.org

Conrad-Limpach-Knorr Synthesis and Modified Protocols

The Conrad-Limpach-Knorr synthesis is a cornerstone method for the preparation of hydroxyquinolines. quimicaorganica.orgwikipedia.orgscribd.com This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com The reaction conditions, particularly temperature, play a crucial role in determining the final product.

Under kinetic control (lower temperatures), the reaction typically yields 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). quimicaorganica.orgwikipedia.org The mechanism involves the initial attack of the aniline's amino group on the keto group of the β-ketoester, leading to a Schiff base intermediate. This intermediate then undergoes thermal cyclization to form the 4-hydroxyquinoline (B1666331). wikipedia.orgscribd.com

Conversely, under thermodynamic control (higher temperatures, around 140°C), the aniline attacks the ester group of the β-ketoester, leading to a β-keto acid anilide. This intermediate then cyclizes to form the isomeric 2-hydroxyquinoline (B72897) (2-quinolone). wikipedia.org This latter pathway is often referred to as the Knorr quinoline synthesis. wikipedia.org

The Conrad-Limpach synthesis is generally effective for producing 4-hydroxyquinolines and their corresponding quinolone tautomers. scribd.com The reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid. wikipedia.org

Friedländer Condensation and Related Cyclization Strategies

The Friedländer synthesis is a widely employed and versatile method for constructing the quinoline ring system. organic-chemistry.orgjk-sci.comwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as another aldehyde or ketone. organic-chemistry.orgresearchgate.netresearchgate.net The reaction can be catalyzed by either acids or bases, or in some cases, can proceed simply upon heating. organicreactions.orgjk-sci.comresearchgate.net

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.orgresearchgate.net The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclodehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org

The scope of the Friedländer synthesis is broad, allowing for the preparation of a wide variety of substituted quinolines. organicreactions.org Its operational simplicity and the ready availability of starting materials contribute to its widespread use. jk-sci.com The reaction has been adapted for solid-phase synthesis and has seen the use of various catalysts, including heterogeneous catalysts like Amberlyst-15, to improve reaction conditions and facilitate product isolation. nih.gov The Pfitzinger and Niementowski reactions are considered extensions of the Friedländer synthesis. organicreactions.orgresearchgate.net

Advanced and Green Synthetic Strategies for Quinoline-Carbaldehydes

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for the synthesis of quinoline derivatives, including quinoline-carbaldehydes. tandfonline.comnih.govijpsjournal.comacs.org These advanced strategies often focus on improving atom economy, reducing waste, and utilizing environmentally benign reagents and reaction conditions. tandfonline.comacs.org

Chemoselective Oxidation of Methylquinolines to Carbaldehydes (e.g., Metal-Free Methods)

The direct and selective oxidation of a methyl group on the quinoline ring to a carbaldehyde represents a highly efficient and atom-economical approach for the synthesis of quinoline-carbaldehydes. This transformation avoids the multi-step sequences often required in classical syntheses. A key challenge in this approach is achieving high chemoselectivity, particularly when other oxidizable functional groups are present in the molecule.

Recent research has focused on developing metal-free oxidation methods to avoid the use of toxic and expensive heavy metals. researchgate.net One such protocol describes the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents. This method operates under mild, metal-free conditions and demonstrates good functional group tolerance. researchgate.net Another metal-free approach utilizes an I2/DMSO/O2 catalytic system for the aerobic oxidation of methyl groups on various N-heteroaromatics, including quinolines. researchgate.net

The development of these chemoselective oxidation methods provides a more direct and environmentally friendly route to valuable quinoline-carbaldehyde building blocks, which are useful intermediates for the synthesis of more complex molecules. google.commdpi.com

One-Pot Synthesis Techniques for Carbaldehyde Moieties

The direct one-pot synthesis of quinoline-2-carbaldehydes is an area of ongoing research, offering advantages in terms of efficiency and resource management. While a specific one-pot procedure for 4-Methoxy-7-methylquinoline-2-carbaldehyde is not extensively documented, analogous methodologies provide a blueprint for its potential synthesis. One-pot reactions often involve the in-situ generation of a reactive intermediate which then undergoes subsequent transformation within the same reaction vessel.

For instance, a one-pot synthesis for a related compound, 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline, has been developed starting from nitro-eugenol and acetaldehyde (B116499). asianpubs.org This process involves the reduction of the nitro group to an amine, followed by a Schiff base formation and cyclization, all in a single pot. asianpubs.org The choice of catalyst, such as Fe/HCl, was found to be crucial for optimizing the yield. asianpubs.org This suggests a possible, albeit challenging, one-pot strategy for the target molecule, likely starting from a suitably substituted nitroarene.

Another approach involves the modification of a pre-formed quinoline derivative in a one-pot sequence. A facile one-pot synthesis of 2-seleno-4-methylquinoline has been achieved by reacting 2-chloro-4-methylquinoline (B123181) with sodium hydroselenide (NaHSe). mdpi.com This demonstrates that the C2 position of a quinoline ring can be readily functionalized in a one-pot manner. A hypothetical one-pot synthesis for the target carbaldehyde could involve the conversion of a 2-methyl group to a carbaldehyde via oxidation, or the formylation of a 2-metalloquinoline intermediate generated in situ.

The table below summarizes catalysts used in a one-pot synthesis of a quinoline derivative, highlighting the impact of the catalyst on the reaction's efficiency.

Table 1: Catalyst Optimization in One-Pot Synthesis of 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline

Catalyst Yield (%)
Fe/HCl 73.49
Zn/formic acid 43.50
Sn/HCl 40.14

Data sourced from a study on one-pot Schiff base reactions of nitro-eugenol. asianpubs.org

Aerobic Oxidation and C-H Functionalization Approaches

Modern synthetic strategies increasingly rely on aerobic oxidation and direct C-H functionalization to install functional groups, as these methods are often more atom-economical and environmentally benign. gaylordchemical.com The introduction of the 2-carbaldehyde group onto the 4-methoxy-7-methylquinoline (B115360) core can be envisioned through such advanced techniques.

Aerobic Oxidation: The use of oxygen, often from ambient air, as the terminal oxidant is a hallmark of green chemistry. gaylordchemical.comnih.gov The synthesis of quinolines themselves can be achieved through palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines. organic-chemistry.org For the target molecule, an existing 2-methyl group on the quinoline ring could potentially be oxidized to the corresponding carbaldehyde. While direct aerobic oxidation of a 2-methylquinoline (B7769805) to the 2-carbaldehyde can be challenging, biocatalytic methods have shown promise. Monoamine oxidase (MAO-N) enzymes have been used for the oxidative aromatization of tetrahydroquinolines to quinolines. northumbria.ac.uk

C-H Functionalization: Direct C-H functionalization represents a powerful tool for the late-stage modification of heterocyclic scaffolds. mdpi.com The quinoline ring possesses several C-H bonds that can be selectively activated using transition-metal catalysts. To achieve functionalization specifically at the C2 position, a common strategy involves the use of quinoline N-oxides. mdpi.comnih.gov The N-oxide group activates the C2 position, facilitating a variety of coupling reactions. mdpi.com

A plausible mechanism for this activation involves the coordination of a metal catalyst to the N-oxide, followed by C-H metalation at the C2 position to form an organometallic intermediate. mdpi.com This intermediate can then react with a suitable formylating agent. Alternatively, direct C-H formylation of the quinoline itself, while less common, could be achieved under specific catalytic conditions. Ruthenium catalysts have been used for the N-formylation of quinoline with CO2 and H2, demonstrating the ability to introduce a formyl group onto the quinoline system, although on the nitrogen atom. tandfonline.com Palladium-catalyzed C-H activation has also been shown to selectively functionalize the C8 position of certain amino-quinolines. nih.gov The control of regioselectivity remains a key challenge, often dictated by the directing group and the catalytic system employed. mdpi.comnih.gov

Precursor Synthesis Strategies for Methoxy- and Methyl-Substituted Quinolines

The synthesis of the target molecule is critically dependent on the availability of appropriately substituted precursors that form the quinoline core.

Synthesis of 4-Hydroxy-7-methoxyquinoline (B63709) and Related Building Blocks

The 4-methoxy group in the target molecule is typically installed via methylation of a 4-hydroxyquinoline precursor. Therefore, the synthesis of 4-hydroxy-7-methoxyquinoline is a key strategic step. Several methods exist for this purpose, including the Conrad-Limpach reaction, which involves the condensation of anilines with β-ketoesters. jptcp.comnih.gov

A detailed process for synthesizing 4-hydroxy-7-methoxyquinoline has been disclosed, starting from trimethyl orthoformate and isopropylidene malonate. google.com The multi-step procedure involves reflux reactions, centrifugation, and purification to yield the desired product. google.com This precursor is a valuable intermediate in the synthesis of various pharmaceutical compounds. nbinno.com The subsequent conversion of the 4-hydroxy group to a 4-methoxy group is a standard etherification reaction, often carried out using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. An alternative route to a 4-substituted quinoline involves preparing 4-chloro-7-methoxyquinoline, which can then undergo nucleophilic substitution. bldpharm.com

Table 2: Exemplary Multi-Step Synthesis of 4-Hydroxy-7-methoxyquinoline

Step Reactants Key Process
1 Trimethyl orthoformate, Isopropylidene malonate Reflux reaction
2 Intermediate from Step 1, 3,4-Dimethoxyaniline Reflux reaction
3 Crude product from Step 2 Pulping with methanol
4 Refined solid from Step 3, Diphenyl ether Heating and cyclization
5 Crude product from Step 4 Purification with dichloromethane

Based on a patented synthesis process. google.com

Preparation of Methyl-Substituted Quinoline Intermediates

The 7-methyl group is incorporated into the quinoline ring by starting with a correspondingly substituted aniline. The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. jptcp.comwikipedia.orgiipseries.org To obtain a 7-methylquinoline, one would typically start with m-toluidine (B57737) (3-methylaniline).

The reaction mechanism is complex and has been a subject of debate, but it is understood to proceed through conjugate addition, cyclization, and dehydration/aromatization steps. wikipedia.orgnih.gov The reaction is generally catalyzed by strong acids. wikipedia.org By choosing the appropriate α,β-unsaturated aldehyde or ketone, various substitution patterns on the pyridine (B92270) part of the quinoline ring can be achieved. For instance, reacting m-toluidine with crotonaldehyde (B89634) would lead to the formation of 7-methyllepidine (4,7-dimethylquinoline), while reaction with acetaldehyde would yield 2,7-dimethylquinoline. jptcp.com

Regioselectivity and Chemo-Differentiation in Multi-Substituted Quinoline Synthesis

Controlling the position of multiple substituents on the quinoline ring (regioselectivity) and distinguishing between similar functional groups (chemo-differentiation) are paramount challenges in synthesizing complex molecules like this compound.

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a powerful method for quinoline synthesis. researchgate.netnih.gov However, it can present regioselectivity issues when unsymmetrical ketones are used, potentially leading to a mixture of isomeric products. researchgate.net The outcome can be influenced by the reaction conditions (acidic vs. basic) and the nature of the substrates. researchgate.net

To overcome these challenges, modern synthetic methods often employ catalysts that can direct the reaction to a specific position. For example, a regiodivergent synthesis of quinoline phosphonates has been developed where the choice of catalyst—copper or gold—determines whether the phosphonate (B1237965) group is installed at the C2 or C3 position. bohrium.comresearchgate.net This highlights the subtle electronic effects that can be exploited to control regioselectivity. bohrium.com Rhodium-catalyzed hydroacylation has also been presented as a route that avoids the regioselectivity problems associated with classical methods like the Friedländer synthesis. acs.org

Furthermore, dearomative hydroboration of quinolines using specific phosphine-ligated borane (B79455) complexes allows for the selective functionalization of the benzene (B151609) ring portion of the heterocycle. acs.org The choice of ligand was shown to be critical in controlling the regiochemical outcome of the hydroboration. acs.org These advanced strategies are essential for the unambiguous synthesis of a single, desired isomer of a multi-substituted quinoline.

Reactivity of the Carbaldehyde Functionality

The aldehyde group at the C2 position of the quinoline ring is a key site for chemical modification.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Schiff Base Formation)

The carbaldehyde group readily undergoes condensation reactions with primary amines and other nitrogen-containing nucleophiles to form Schiff bases (imines). researchgate.netmdpi.com This type of reaction is a fundamental transformation in organic synthesis. mdpi.com For instance, the reaction of quinoline-2-carbaldehyde derivatives with amines or hydrazides leads to the formation of new C=N bonds, yielding Schiff base ligands. researchgate.netijfans.org These reactions are often carried out under mild conditions and can be used to synthesize a wide array of derivatives with potential applications in coordination chemistry and medicinal research. ijfans.orgresearchgate.net The formation of Schiff bases has been reported for various quinoline aldehydes, including those with different substituents on the quinoline ring. researchgate.netmdpi.com For example, 2-hydroxyquinoline-3-carbaldehyde (B113261) reacts with 4-methylbenzenesulfonohydrazide (B56588) to form a novel quinoline Schiff base. researchgate.net Similarly, quinoline-3-carbohydrazide (B3054276) has been reacted with various benzaldehydes to produce Schiff base ligands. mdpi.com

Table 1: Examples of Condensation Reactions of Quinoline Aldehydes
Quinoline Aldehyde Starting MaterialNitrogen-Containing NucleophileResulting Product TypeReference
2-Hydroxyquinoline-3-carbaldehyde4-MethylbenzenesulfonohydrazideQuinoline Schiff Base researchgate.net
Quinoxaline-2-carboxaldehydeSemicarbazideSchiff Base Complex ijfans.org
Quinoxaline-2-carboxaldehydeFurfurylamineSchiff Base Complex ijfans.org
Quinoline-3-carbohydrazide2-NitrobenzaldehydeSchiff Base Ligand mdpi.com
Quinoline-3-carbohydrazide2-ChlorobenzaldehydeSchiff Base Ligand mdpi.com

Redox Chemistry of the Aldehyde Group (Oxidation to Carboxylic Acid, Reduction to Alcohol)

The aldehyde functional group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol. The oxidation of a related compound, 2,4,7-trimethylquinoline, to 4,7-dimethylquinoline-2-carboxaldehyde has been achieved using selenium dioxide (SeO2). asianpubs.org While specific studies on the oxidation of this compound were not found, the oxidation of methyl groups on the quinoline ring to form carbaldehydes is a known transformation. researchgate.net This suggests that the aldehyde group itself could be further oxidized to a carboxylic acid under appropriate conditions.

Conversely, the reduction of the aldehyde to an alcohol is a common transformation in organic chemistry. While direct evidence for the reduction of this compound is not available in the provided search results, the general reactivity of aldehydes suggests this is a feasible reaction.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, a fundamental aspect of carbonyl chemistry. For example, the reaction of 2-sulfanylquinoline-3-carbaldehyde with 3-phenylpropyn-2-al undergoes a tandem thiol-Michael and aza-Morita–Baylis–Hillman reaction, which involves nucleophilic addition to the aldehyde. nih.gov While this example does not directly involve this compound, it illustrates the potential for nucleophilic addition at the C2-carbaldehyde position of the quinoline ring system.

Reactivity of the Quinoline Nitrogen Heterocycle

The quinoline ring system itself exhibits a rich and varied reactivity, influenced by the presence of the nitrogen atom and the substituents on the ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of these substitutions is directed by the existing substituents on the ring. Electron-donating groups, such as the methoxy (B1213986) group at the C4 position, generally activate the ring towards electrophilic attack. Conversely, the electron-withdrawing nature of the quinoline nitrogen makes the pyridine ring susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution: The presence of the electron-donating methoxy group at position 4 and the methyl group at position 7 in this compound would be expected to direct incoming electrophiles to specific positions on the benzene ring portion of the quinoline nucleus. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the pi system of the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) typically occurs on aromatic rings that are electron-poor, often facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the context of quinoline, the pyridine ring is more susceptible to nucleophilic attack than the benzene ring. The presence of a good leaving group is also necessary for the reaction to proceed. masterorganicchemistry.com The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.orgscranton.edu Studies on related chloroquinolines have demonstrated nucleophilic substitution reactions where the chloro group is displaced by various nucleophiles. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to heterocyclic compounds like quinoline. researchgate.netbeilstein-journals.orgrsc.orgnih.gov To perform these reactions on the 4-Methoxy-7-methylquinoline core, a leaving group, typically a halide, needs to be present on the quinoline ring.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orglibretexts.org This reaction is known for its versatility and has been used to synthesize various aryl-substituted quinolines. researchgate.netresearchgate.net For the Suzuki coupling to be applied to 4-Methoxy-7-methylquinoline, a halogenated derivative, such as a bromo- or chloro-substituted version, would be required as a starting material. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu

Stille Coupling: The Stille reaction is another important palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the Stille reaction has a broad scope and can be used with various organic groups. wikipedia.orglibretexts.org The mechanism also follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org To utilize the Stille coupling for the derivatization of 4-Methoxy-7-methylquinoline, a halogenated precursor would be necessary.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnersCatalyst SystemKey Mechanistic StepsReference
Suzuki-Miyaura CouplingOrganoboron Compound + Organic Halide/TriflatePalladium Catalyst (e.g., Pd(PPh3)4) and a BaseOxidative Addition, Transmetalation, Reductive Elimination organic-chemistry.orglibretexts.orgharvard.edu
Stille CouplingOrganotin Compound + Organic Halide/PseudohalidePalladium Catalyst (e.g., Pd(PPh3)4)Oxidative Addition, Transmetalation, Reductive Elimination organic-chemistry.orgwikipedia.org

Tautomerism and Intramolecular Processes in Quinoline Carbaldehydes

The inherent structural features of quinoline carbaldehydes give rise to fascinating intramolecular phenomena, including tautomeric equilibria and photoinduced proton transfer events. These processes are not only of fundamental scientific interest but also pivotal in understanding the molecule's stability, reactivity, and potential applications in areas like molecular switching.

Ground-State Tautomeric Equilibria and Solvent Dependency

In their ground state, quinoline derivatives, particularly those with hydroxyl substitutions like 7-hydroxyquinolines, can exist as a mixture of tautomeric forms. nih.govnih.gov The principal forms are the enol-azo (E) form and various keto-hydrazone (K) forms. nih.gov The equilibrium between these tautomers is a dynamic process significantly influenced by the surrounding environment, most notably the solvent. researchgate.netresearchgate.netacs.org

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form. researchgate.net In non-polar solvents, the less polar enol form is often favored. Conversely, in polar or protic solvents, the equilibrium can shift to favor the more polar keto tautomers. researchgate.net This shift is attributed to the stabilization of the keto form through intermolecular hydrogen bonding with solvent molecules. For instance, studies on 7-hydroxyquinoline-8-carbaldehydes have shown that increasing solvent polarity and hydrogen-bonding ability leads to the emergence of a low-energy absorption band, indicating a shift in the tautomeric equilibrium. researchgate.net Theoretical studies using Density Functional Theory (DFT) have corroborated these experimental findings, confirming that the relative energies of the tautomers, and thus their population in a given solvent, are highly dependent on these interactions. researchgate.net

Table 1: Influence of Solvent on Tautomeric Equilibrium
Solvent TypePredominant TautomerReason
Non-polar (e.g., Cyclohexane)Enol FormLower polarity of the enol tautomer is favored.
Polar/Protic (e.g., Ethanol, Water)Keto FormStabilization of the more polar keto tautomer via intermolecular hydrogen bonds.

Photoinduced Hydrogen-Atom Transfer (HAT) Mechanisms

Upon ultraviolet (UV) irradiation, certain quinoline carbaldehydes can undergo a remarkable long-distance, photoinduced hydrogen-atom transfer (HAT). nih.govacs.orgnih.gov This process has been extensively studied in molecules featuring a 7-hydroxyquinoline (B1418103) core and a carbaldehyde group at the 8-position. nih.govacs.org In this elegant mechanism, the carbaldehyde group acts as an intramolecular "crane."

The process is initiated by the UV excitation of the molecule. nih.govnih.gov This excitation provides the energy for the hydrogen atom of the hydroxyl group at the 7-position to be transferred to the carbaldehyde's oxygen atom. Subsequently, the carbaldehyde group, now carrying the hydrogen atom, can rotate. During further relaxation, the hydrogen atom is "dropped" onto the nitrogen atom of the quinoline ring, completing the long-distance transfer. nih.gov This entire sequence effectively moves a hydrogen atom from the exocyclic hydroxyl group to the remote endocyclic nitrogen atom. nih.govacs.orgnih.gov Experimental evidence from IR spectroscopy of matrix-isolated molecules, combined with theoretical calculations, has strongly corroborated this multi-step HAT mechanism. nih.govacs.org

Strategies for Expanding Chemical Diversity through Derivatization

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Expanding the chemical diversity of molecules like this compound through derivatization is a key strategy for developing new compounds with tailored properties. Modern synthetic methodologies offer powerful tools to achieve this.

"Click Chemistry" Applications in Quinoline-Triazole Conjugates

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a highly reliable and efficient method for creating molecular hybrids. nih.govrsc.orgnih.gov This reaction forms a stable 1,2,3-triazole ring that acts as a linker between two different molecular fragments. nih.gov In the context of quinoline chemistry, CuAAC is used to synthesize novel quinoline-triazole conjugates. researchgate.netinnovareacademics.in

The typical procedure involves converting a quinoline derivative into either an azide (B81097) or a terminal alkyne. innovareacademics.in For instance, an azide-functionalized quinoline can be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield a library of 1,4-disubstituted triazole-quinoline hybrids. researchgate.netinnovareacademics.in The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.orgacs.org This modular approach allows for the rapid assembly of diverse molecular entities, facilitating the exploration of structure-activity relationships. nih.gov

Table 2: Overview of CuAAC Reaction for Quinoline-Triazole Synthesis
Component 1Component 2CatalystProductKey Features
Quinoline-AzideTerminal AlkyneCopper(I) source (e.g., CuI, or Cu(II) with a reducing agent)1,4-disubstituted Quinoline-Triazole conjugateHigh regioselectivity, high yield, mild conditions, broad functional group tolerance. nih.govrsc.org
Quinoline-AlkyneOrganic AzideCopper(I) source (e.g., CuI, or Cu(II) with a reducing agent)1,4-disubstituted Quinoline-Triazole conjugateVersatile and robust method for molecular assembly. beilstein-journals.orgacs.org

Introduction of Diverse Functional Groups via Established Coupling Methodologies

Beyond click chemistry, a host of established coupling methodologies are employed to introduce a wide array of functional groups onto the quinoline nucleus. rsc.orgrsc.org These methods are crucial for fine-tuning the electronic and steric properties of the molecule.

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of quinolines. nih.govnih.gov By selecting the appropriate catalyst (e.g., based on palladium, rhodium, or copper) and directing group, it is possible to achieve regioselective introduction of aryl, alkyl, and other groups at various positions on the quinoline ring. rsc.orgnih.gov For example, using quinoline N-oxides can direct functionalization to the C2 or C8 positions. nih.govorganic-chemistry.org

Furthermore, classical nucleophilic aromatic substitution (SNAr) reactions are effective, particularly on quinoline rings that are "π-deficient" or contain good leaving groups (like halogens). mdpi.orgiust.ac.ir This allows for the introduction of nucleophiles such as cyanides (which can be further converted to carboxylic acids or amines), amines, and carbanions, thereby adding significant molecular complexity. mdpi.orgnih.gov The reactivity of different positions on the quinoline ring towards nucleophiles can be predicted, with the C2 and C4 positions being generally more susceptible to attack. youtube.com

Table 3: Selected Methodologies for Quinoline Functionalization
MethodologyDescriptionPosition(s) TargetedExample Functional Groups Introduced
C-H Activation/FunctionalizationDirect coupling of a C-H bond with a reaction partner, typically using a transition metal catalyst. rsc.orgnih.govC2, C3, C4, C8, etc. (regioselectivity depends on catalyst and directing group). nih.govnih.govAryl, Heteroaryl, Alkyl, Amide. rsc.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group (e.g., a halogen) by a nucleophile on an electron-deficient quinoline ring. mdpi.orgC2, C4, and other positions activated by electron-withdrawing groups. iust.ac.iryoutube.comCyano, Amino, Alkoxy, Thiol. mdpi.orgnih.gov

Research Applications and Findings

While extensive research dedicated solely to 4-Methoxy-7-methylquinoline-2-carbaldehyde is not prevalent in the available literature, its structural features suggest its potential as a valuable intermediate in the synthesis of more complex molecules with diverse applications. The aldehyde functionality at the C2 position of the quinoline (B57606) ring is particularly significant as it can be readily transformed into other functional groups, serving as a linchpin for building molecular complexity.

For instance, quinoline-2-carbaldehyde derivatives can be converted into hydrazones, oximes, and other related compounds. These derivatives are often explored for their potential biological activities. Research on structurally related quinoline carbaldehydes has shown their utility as precursors to compounds with antimicrobial and other therapeutic properties.

Although direct research findings on this specific compound are limited, its role as a synthetic intermediate can be inferred from the broader context of quinoline chemistry. The development of novel quinoline-based therapeutic agents often relies on the availability of versatile building blocks like this compound to create diverse libraries of compounds for biological screening.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting molecular properties. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. DFT calculations are often employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net

For instance, in the study of quinoline (B57606) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. researchgate.netdergi-fytronix.com This functional, often paired with a basis set like 6-311++G(d,p), has been shown to provide reliable results for the geometries and electronic properties of such heterocyclic systems. researchgate.netdergi-fytronix.com DFT methods are not only used for ground-state calculations but can also be extended to study excited states through Time-Dependent DFT (TD-DFT), which is crucial for understanding electronic transitions and UV-Vis spectra. dergipark.org.tr

In the analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, a close analog of the title compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were instrumental in identifying stable conformers and their energy differences. dergi-fytronix.comdergipark.org.tr Such studies demonstrate the capability of DFT to handle the nuances of molecular conformation and stability.

Ab Initio Computational Approaches

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.

While DFT is more commonly applied to larger molecules like quinoline derivatives, ab initio methods can be used for benchmarking or for studying specific aspects of molecular behavior. For example, ab initio calculations have been used to investigate the molecular structure and vibrational frequencies of various substituted cinnolines, which are isomers of quinolines. ajchem-a.com These studies often use basis sets like 6-311G(d,p) to achieve a good balance between accuracy and computational feasibility. ajchem-a.com The choice between DFT and ab initio methods often depends on the specific research question and the available computational resources.

Molecular Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods provide a suite of descriptors that quantify reactivity and intramolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wuxibiology.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. wuxibiology.com A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap suggests that the molecule is more reactive.

In the computational analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was calculated to understand its electronic transitions. dergipark.org.tr For the two stable conformers (trans and cis), the calculated HOMO-LUMO energy gaps were found to correspond to the S0→S2 electronic transition, with excitation energies of 3.75 eV and 3.84 eV, respectively. dergipark.org.tr This information is crucial for predicting the molecule's behavior in photochemical reactions.

Compound/ConformerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans)--3.75
2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis)--3.84

Data for 2-Chloro-7-Methylquinoline-3-Carbaldehyde is presented as an illustrative example for a closely related analog.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and intramolecular charge transfer (ICT) within a molecule. dergi-fytronix.com It provides a localized picture of chemical bonds and lone pairs, which is more intuitive than the delocalized molecular orbitals. The NBO 7.0 program is a modern tool for such analyses. wisc.edu

Interaction TypeDonor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π → πC1-C2 (π)C3-C4 (π)Value not specified in source
π → πC5-C6 (π)C7-C8 (π)Value not specified in source

This table illustrates the type of data obtained from NBO analysis for analogous compounds. Specific values for 4-Methoxy-7-methylquinoline-2-carbaldehyde would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. researchgate.net The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor).

For quinoline derivatives, the MEP surface can highlight the reactivity of different parts of the molecule. For example, in a study of 2-(4-methoxybenzyloxy)-4-methylquinoline, the MEP was calculated to predict the reactive behavior of the molecule. researchgate.netresearchgate.net In the case of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the MEP surfaces of the two conformers were calculated using the DFT/B3LYP/6-311++G(d,p) method. dergi-fytronix.com These surfaces would likely show a negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit a positive potential.

Computational Docking and Ligand-Target Interaction Studies

Prediction of Binding Modes and Affinities in Protein Active Sites

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes and estimating the binding affinity of potential drug candidates. For quinoline derivatives, docking studies have been pivotal in identifying potential protein targets and elucidating the structural basis for their biological activities.

In the case of substituted quinolines, molecular docking studies have been successfully employed to predict their interactions with various protein active sites, such as those in enzymes and receptors. For instance, studies on a series of 2,4-disubstituted quinoline derivatives have utilized molecular docking to investigate their binding to the DNA gyrase of M. tuberculosis. nih.gov These studies often reveal that the binding affinity, typically expressed as a docking score in kcal/mol, is highly dependent on the nature and position of the substituents on the quinoline ring.

While specific docking data for this compound is not available, we can infer potential interaction patterns from studies on analogous compounds. For example, a study on 6- or 8-benzoyl-2-arylquinolines as inhibitors of the multidrug resistance protein 2 (MRP2) demonstrated how different substituents influence binding. nih.gov The docking results from such studies can be tabulated to provide a comparative view of how structural modifications affect binding affinity.

Table 1: Illustrative Molecular Docking Data for Substituted Quinoline Derivatives against Various Protein Targets

Compound ClassProtein TargetRange of Binding Affinities (kcal/mol)Key Interacting Residues (Example)
2,4-Disubstituted QuinolinesDNA Gyrase-8.0 to -18.8Not Specified
6- or 8-Benzoyl-2-arylquinolinesMRP2Not SpecifiedMET 595, MET 598, ARG 393, PHE 591, PHE 550
2-ArylquinolinesKDM5A, KDM4B, KDM4A, HER-2Not SpecifiedNot Specified

It is important to note that the accuracy of docking predictions is often enhanced by more advanced computational methods like molecular dynamics (MD) simulations. MD simulations can provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the predicted binding mode over time.

Structure Activity Relationship Sar Studies of 4 Methoxy 7 Methylquinoline 2 Carbaldehyde Derivatives

Impact of Substituent Pattern on Biological Activity

The arrangement and type of functional groups attached to the quinoline (B57606) ring are critical determinants of its interaction with biological targets. nih.gov The presence of features like a quinoline nitrogen atom and a basic nitrogen atom in a piperazine (B1678402) side chain are noted as important for the activity of some quinoline derivatives. nih.gov

The placement of methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups on the quinoline scaffold significantly impacts the biological profile of the resulting compounds. For instance, in the context of antimalarial activity, the presence of a methoxy group at the C6' position of quinine (B1679958) is not considered essential. rsc.org However, SAR studies on other quinoline derivatives have shown that a methoxy group at position 7 can enhance antitumor activity. orientjchem.org

In a series of ibuprofen-quinolinyl hybrids, it was observed that derivatives with a methyl substituent exhibited certain bio-properties, though fluorine-substituted counterparts were found to be more potent. nih.gov Another study highlighted that compounds with methoxy groups showed an increased inhibition zone compared to those with methyl groups, suggesting a potential advantage for the methoxy substituent in certain antibacterial contexts. nih.gov

The position of the methyl group is also crucial. For example, in a series of quinolinone–chalcone (B49325) derivatives, a methyl substituent at the 2-position of the B ring of the chalcone moiety was found to be more effective as a trypanosomal agent compared to its isomer with a methyl group at the 4-position, which was inactive. nih.gov Similarly, the activity of coumarin-linked quinoline derivatives was found to be significantly higher when a methyl group was present at the 6-position of the chromone (B188151) ring compared to a methoxy group at the same position. nih.gov

The following table summarizes the influence of methoxy and methyl group positioning on the biological activity of various quinoline derivatives based on several studies.

Compound Class Substituent Position Observed Effect on Activity Reference
Quinine AnaloguesMethoxyC6'Not essential for antimalarial activity. rsc.org
General QuinolinesMethoxy7Can improve antitumor activity. orientjchem.org
Ibuprofen-Quinolinyl HybridsMethylVariousActive, but less potent than fluorine analogs. nih.gov
General QuinolinesMethoxyVariousIncreased antibacterial inhibition zone vs. methyl. nih.gov
Quinolinone-Chalcone DerivativesMethyl2 (on Chalcone B-ring)More active trypanosomal agent. nih.gov
Quinolinone-Chalcone DerivativesMethyl4 (on Chalcone B-ring)Inactive as a trypanosomal agent. nih.gov
Coumarin-Linked QuinolinesMethyl6 (on Chromone ring)Significantly higher activity. nih.gov
Coumarin-Linked QuinolinesMethoxy6 (on Chromone ring)Lower activity compared to methyl at the same position. nih.gov

The carbaldehyde group at the C-2 position of the quinoline ring is a versatile functional group that can be chemically modified to produce a wide array of derivatives with diverse biological activities. These modifications often involve condensation reactions with hydrazines or other nucleophiles to form hydrazones, Schiff bases, and other related structures.

For example, a series of quinoline-2-carbaldehyde hydrazone derivatives have been synthesized and evaluated for their antioxidant activity. tandfonline.com Similarly, quinoline–hydrazone hybrids have shown potent leishmanicidal activity. rsc.org The formation of an imine or azomethine proton is a key diagnostic feature in the NMR spectra of these Schiff bases. nih.gov

Modification of the carbaldehyde moiety can also be a strategic step in the synthesis of more complex heterocyclic systems. For instance, 2-chloroquinoline-3-carbaldehydes can undergo substitution reactions followed by cyclization to yield compounds like 3-phenylbenzo[b] tandfonline.comnih.govnaphthyridine. rsc.org The protection of the carbaldehyde group, for instance as a dioxolane derivative, can be necessary to prevent unwanted side reactions during the synthesis of other parts of the molecule. researchgate.net

The following table details various modifications of the carbaldehyde moiety and the resulting biological activities or synthetic applications.

Starting Material Modification Resulting Compound Class Observed Biological Activity/Application Reference
Quinoline-2-carbaldehydeReaction with hydrazinesHydrazone derivativesAntioxidant tandfonline.com
Quinoline-carbaldehydeCoupling with hydrazoneQuinoline-hydrazone hybridsLeishmanicidal rsc.org
2-Chloroquinoline-3-carbaldehydeSubstitution and cyclization3-Phenylbenzo[b] tandfonline.comnih.govnaphthyridineSynthetic intermediate rsc.org
Quinoline-3-carbaldehydeCondensation with aromatic amines and KCN2-Chloro-8-methyl-3-quinoline carbaldehyde derivativesAntimicrobial researchgate.net
Quinoline-2-carbaldehydeReaction with nitro-substituted phenyl hydrazine2-(2-(2-nitrophenyl)hydrazinyl)quinoline-3-carbaldehydeAntimicrobial researchgate.net
2-Chloroquinoline-3-carbaldehydeUgi reactionDiamide derivativesAntibacterial and antifungal orgchemres.org
2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehydeReaction with hydrazidesN'-AcylhydrazonesPotential cytotoxic agents mdpi.com

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline scaffold is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the resulting compounds. nih.gov The position and nature of the halogen substituent can have a significant impact.

For instance, replacing the methoxy group in quinine with a chloro (Cl) group can enhance its antimalarial activity. rsc.org In contrast, for a series of quinoline-imidazole hybrids, the presence of an electron-withdrawing Cl at the C-2 position led to a loss of antimalarial activity, whereas an electron-donating methoxy group at the same position enhanced it. rsc.org This highlights the context-dependent nature of substituent effects.

In a study of ibuprofen-quinolinyl hybrids, fluorine-substituted derivatives were found to be more potent than their chlorine- and methyl-substituted counterparts. nih.gov The introduction of a halogen group in the side chain of a quinoline derivative has been found to improve its anticancer activity by increasing its lipophilicity and cellular uptake. orientjchem.org Furthermore, in a series of 8-hydroxyquinoline (B1678124) derivatives, the substitution pattern of halogens at the 5- and 7-positions was systematically studied, revealing an influence on their anticancer activity. acs.org

The following table provides examples of how halogen substituents and their positions affect the biological activity of quinoline derivatives.

| Compound Class | Halogen & Position | Observed Effect on Activity | Reference | | --- | --- | --- | --- | --- | | Quinine Analogues | Chloro (Cl) replacing OCH₃ | Enhanced antimalarial activity | rsc.org | | Quinoline-imidazole Hybrids | Chloro (Cl) at C-2 | Loss of antimalarial activity | rsc.org | | Ibuprofen-quinolinyl Hybrids | Fluorine (F) | More potent than Cl or CH₃ derivatives | nih.gov | | General Quinolines | Halogen in side chain | Improved anticancer activity | orientjchem.org | | 8-Hydroxyquinolines | Halogens at 5- and 7-positions | Influenced anticancer activity | acs.org | | 2-Chloroquinoline-3-carboxaldehydes | Chlorine (Cl) at C-2 | Potential antioxidants | rsc.org |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can play a critical role in its biological activity by influencing how it binds to its target. researchgate.net For quinoline derivatives, stereochemistry can be a key factor in determining potency and selectivity.

For example, in a series of quinoline derivatives with a chiral center in the side chain, compounds with an (R)-configuration were found to be more active as anticancer agents than those with an (S)-configuration. orientjchem.org The final products of some syntheses of quinoline-2-carbaldehyde hydrazone derivatives were obtained as a mixture of E/Z stereoisomers, indicating the potential for different biological activities between the isomers. tandfonline.com

The absolute configurations and enantiopurity of many chiral quinoline alkaloids have been determined, and in some cases, earlier assignments were found to be incorrect. This underscores the importance of careful stereochemical characterization in SAR studies.

Core Scaffold Modifications and their SAR Implications

Altering the fundamental ring structure of the quinoline scaffold can lead to significant changes in biological activity profiles. These modifications can involve changing the position of the nitrogen atom within the heterocyclic ring or fusing additional rings to the core structure.

Modifications to the core quinoline scaffold, such as altering the ring system, can have profound implications for the biological activity of the resulting compounds. The quinoline ring system is a "privileged structure" in medicinal chemistry, but strategic alterations can lead to novel therapeutic agents. acs.org

One common alteration is the change from a quinoline to an isoquinoline, where the nitrogen atom is at position 2 instead of position 1. rsc.org This seemingly small change can significantly alter the molecule's shape and electronic properties, leading to different biological activities.

Another approach is the fusion of additional heterocyclic rings to the quinoline core. For instance, the synthesis of novel tetracyclic ring systems based on quinoline has been explored. researchgate.net These complex structures can exhibit a range of biological activities, including antiplasmodial, antiproliferative, and antimicrobial effects. researchgate.net The reactivity of the quinoline ring system itself can influence the feasibility and outcome of these synthetic modifications. researchgate.net

The following table highlights some examples of core scaffold modifications and their impact on biological activity.

Original Scaffold Modified Scaffold Biological Activity Profile of Modified Scaffold Reference
QuinolineIsoquinolineDifferent biological activities due to altered nitrogen position. rsc.org
QuinolineTetracyclic PyridophenanthridinePotent antiproliferative activity against human prostate cancer. researchgate.net
OxindoleQuinolinoneA regiodivergent ring expansion allows access to quinolinone isomers, which are bioactive. acs.org

Scaffold Hopping Strategies for Novel Active Agents

Scaffold hopping is a prominent strategy in drug design used to identify structurally novel compounds by replacing the central core of a known active molecule while preserving its pharmacological activity. nih.gov This approach aims to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govunica.it The strategy can range from minor modifications, like replacing heteroatoms, to more significant changes involving ring systems. nih.gov

In the realm of quinoline-related structures, scaffold hopping has been successfully employed to generate novel agents. One notable example involved lead optimization based on a methoxy-substituted quinoline-like lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. nih.gov Through strategies like C-ring expansion and isometric replacement of the A/B-ring, researchers developed two new series of compounds: 4-(N-lactamphenyl)quinazolines and N-aryl-3,4-dihydroquinoxalin-2(1H)-ones. nih.govnih.gov This led to the discovery of highly potent antitumor agents that function as tubulin polymerization inhibitors, demonstrating activity comparable to the clinical drug candidate Combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov

Another successful application of this strategy started from the antimycobacterial drug candidate telacebec. nih.gov By replacing its imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with a 2-(quinolin-4-yloxy)acetamide system, a new class of inhibitors targeting the cytochrome bc1 complex of Mycobacterium tuberculosis was developed. nih.gov These novel quinoline derivatives exhibited potent activity against both drug-sensitive and multidrug-resistant strains. nih.gov

Examples of Scaffold Hopping from Quinoline-Related Structures

Original Scaffold/Lead CompoundNew Scaffold GeneratedTherapeutic Target/ActivityReference
7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneN-aryl-3,4-dihydroquinoxalin-2(1H)-onesAntitumor (Tubulin Polymerization Inhibitor) nih.gov
Telacebec (Imidazo[1,2-a]pyridine-3-carboxamide core)2-(quinolin-4-yloxy)acetamideAntimycobacterial (Cytochrome bc1 Inhibitor) nih.gov
AgomelatineN-(2-(7-methoxy-3,4-dihydroisoquinolin-1-yl)ethyl)acetamide hydrochlorideAntidepressant researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a reliable mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This in silico approach is a cornerstone of modern drug design, used to predict the activity of novel compounds and guide the synthesis of more effective drug candidates. nih.govmdpi.com

Development of Predictive QSAR Models for Biological Efficacy

The primary goal of QSAR is to develop robust and predictive models. nih.gov This process involves analyzing a dataset of compounds with known activities and dividing it into a training set, used to build the model, and a test set, used to evaluate its external predictive power. nih.gov Various linear and non-linear machine learning algorithms are employed, including k-nearest neighbors (KNN), decision trees (DT), back propagation neural networks (BPNN), and gradient boosting (GB) methods. nih.gov

For instance, a QSAR study on a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives was conducted to predict their inhibitory activity against the P-glycoprotein (ABCB1), a key protein in cancer multidrug resistance. nih.gov The resulting models demonstrated high predictive quality, with a gradient boosting-based model achieving a coefficient of determination (R²) of 95%, indicating a strong correlation between the predicted and actual activities. nih.gov Such predictive models are invaluable for prioritizing which new derivatives to synthesize and test, thereby accelerating the drug discovery process. nih.gov

Correlation of Structural Descriptors with In Vitro Activities

QSAR models are built using molecular descriptors, which are numerical values that encode different structural and physicochemical properties of a molecule. The selection of appropriate descriptors is critical for developing a meaningful model. These descriptors can be categorized in various ways, including 2D, 3D, physicochemical, and electronic.

Key types of descriptors used in modeling quinoline derivatives include:

Structural and Topological Descriptors: These describe the 2D structure, such as atom counts, bond types, and molecular connectivity. nih.gov

Physicochemical Descriptors: Properties like LogP (lipophilicity), molecular weight, and surface area (e.g., ASA_P for hydrophilic surface area, ASA_H for hydrophobic surface area) are commonly used. mdpi.com

Electronic Descriptors: These quantify electronic properties, such as dipole moment and the distribution of charges within the molecule. mdpi.comnih.gov

3D Descriptors: These capture the three-dimensional arrangement of the molecule. Molecular field analysis, for example, generates steric and electrostatic field descriptors that are crucial for 3D-QSAR models. nih.gov Another example is the Molecular Representation of Structure-property Relationships (MoRSE) descriptors, which encode 3D atomic coordinates. japsonline.com

By correlating these descriptors with the measured in vitro activities (such as IC₅₀ values), researchers can identify the key structural features that enhance or diminish biological efficacy. mdpi.com

Types of Molecular Descriptors in QSAR

Descriptor CategoryDescriptionExamplesReference
PhysicochemicalRepresents physical and chemical properties of the molecule.LogP, Molar Refractivity, Hydrophilic/Hydrophobic Surface Area (ASA_P, ASA_H) mdpi.com
ElectronicQuantifies the electronic aspects of the molecule.Dipole Moment, Partial Charges mdpi.comnih.gov
Steric (3D)Describes the size and shape of the molecule in 3D space.Molecular Volume, Steric Fields from CoMFA nih.gov
Topological (2D)Numerical representation of molecular topology and connectivity.Wiener Index, Kier & Hall Connectivity Indices nih.gov

Computational and Experimental Approaches for SAR Elucidation

The most comprehensive understanding of Structure-Activity Relationships is achieved by integrating computational and experimental methods. This synergistic workflow allows for the rational design of new molecules, informed by both theoretical predictions and empirical data.

A typical integrated approach proceeds as follows:

Design and Synthesis (Experimental): A series of derivatives of a lead scaffold, such as quinoline-carbaldehyde, is designed and synthesized. nih.govnih.gov For example, researchers have synthesized novel 7-methoxyquinolone-substituted triazole hybrids to explore their therapeutic potential. nih.gov

In Vitro Biological Evaluation (Experimental): The synthesized compounds are tested for their biological activity in relevant assays. This could involve screening for enzyme inhibition, as seen with 8-hydroxy-2-quinoline carbaldehyde derivatives tested against Leishmania donovani M1 aminopeptidase (B13392206), or evaluating cytotoxicity in cancer cell lines. nih.govnih.gov

Computational Modeling and Docking (Computational): To understand the observed activities on a molecular level, computational tools like molecular docking are employed. Docking predicts the preferred binding orientation of a ligand within the active site of its target protein. nih.gov This can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov For instance, docking studies of 7-methoxyquinolone-triazole hybrids against cancer targets helped to rationalize their cytotoxic effects. nih.gov

SAR Analysis and Iterative Design: The combined experimental and computational data provide a detailed SAR. This knowledge is then used to design a new generation of compounds with predicted improvements in activity or other properties, continuing the optimization cycle. Advanced computational methods like molecular dynamics (MD) simulations can further refine this understanding by assessing the stability of the predicted binding modes over time. nih.gov

This integrated strategy was successfully used to identify novel quinoline-carbaldehyde derivatives as specific inhibitors for methionine aminopeptidase 1 in Leishmania donovani. nih.gov Structural studies highlighted key differences in how the inhibitors bound to the parasite enzyme versus the human equivalent, providing a structural basis for their selectivity. nih.gov

Integrated SAR Study of 7-Methoxyquinolone-Triazole Hybrids

CompoundExperimental Finding (IC₅₀ in BT20 Cancer Cell Line)Computational Finding (Binding Target/Interaction)Reference
QN104.49 ± 0.68 µMIdentified as a highly cytotoxic agent, subjected to molecular docking and MD simulations against cancer drug targets. nih.gov
QN719.05 ± 1.58 µM (in HT29 cell line)Identified as a cytotoxic agent, subjected to molecular docking and MD simulations against cancer drug targets. nih.gov

In Vitro Biological Activity and Mechanistic Investigations of Derivatives

Broad Spectrum Biological Significance of Quinoline (B57606) Derivatives

Quinoline and its derivatives are heterocyclic compounds that exhibit a remarkable breadth of pharmacological effects. researchgate.netresearchgate.net This structural motif is integral to numerous natural products and synthetic compounds with established medicinal value. nih.govnih.gov The biological importance of quinoline derivatives is underscored by their successful application as antimalarial, antibacterial, antifungal, antiviral, and anticancer agents. researchgate.netnih.govresearchgate.net Marketed drugs such as chloroquine (B1663885), ciprofloxacin, and topotecan (B1662842) feature the quinoline core, highlighting its significance in drug discovery. researchgate.netnih.gov

The versatility of the quinoline scaffold allows for chemical modifications that yield a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and cardiovascular effects. researchgate.netnih.gov Research has demonstrated that the coordination of quinoline-derived Schiff bases with metal ions can enhance their biological activity. researchgate.net The continuous exploration of quinoline derivatives is driven by their proven track record as effective therapeutic agents for a variety of diseases. researchgate.net

Anticancer Research Applications (In Vitro Studies)

The anticancer potential of quinoline derivatives is a major focus of modern medicinal chemistry. nih.govnih.gov These compounds have been shown to inhibit cancer cell proliferation through various mechanisms of action, establishing them as promising candidates for the development of new anticancer drugs. nih.govekb.eg Numerous in vitro studies have demonstrated the potent cytotoxic effects of quinoline derivatives against a wide range of cancer cell lines. nih.govnih.gov

A key strategy in anticancer drug design is the targeting of enzymes crucial for cancer cell survival and proliferation. Quinoline derivatives have emerged as potent inhibitors of several such enzymes.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for rapidly proliferating cells like cancer cells. nih.govrsc.org Consequently, hDHODH is an attractive target for cancer therapy. rsc.org Several studies have identified quinoline derivatives as potent inhibitors of hDHODH. nih.govrsc.orgnih.gov For instance, a series of substituted quinoline-2-carboxamide (B1208818) derivatives were synthesized and found to be effective hDHODH inhibitors, with compounds bearing bulky groups at the C6-position showing good activity. nih.gov Another study identified a quinoline derivative, compound A9, as a highly potent hDHODH inhibitor with an IC₅₀ value of 9.7 nM. rsc.orgrsc.org The direct binding of this compound to hDHODH was confirmed through various biophysical techniques, including X-ray crystallography. rsc.orgrsc.org Structure-activity relationship (SAR) analysis has revealed that quinoline derivatives with a carboxyl group, a bromine atom, and a para-alkyl-substituted phenyl group are beneficial for potent hDHODH inhibition. rsc.orgrsc.org

PI3K/mTOR Dual Inhibition The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. nih.govfrontiersin.org Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway. frontiersin.org Novel series of 4-acrylamido-quinoline derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors. nih.govfrontiersin.org These compounds exhibited remarkable inhibitory activity against PI3Kα, with IC₅₀ values in the sub-nanomolar to low nanomolar range, and also showed significant inhibition of mTOR. nih.govfrontiersin.org For example, compound 8i, a representative of this series, effectively inhibited PI3Kα, other class I PI3Ks, and mTOR. nih.gov In PC3 prostate cancer cells, this compound downregulated key biomarkers of the PI3K/Akt/mTOR pathway at concentrations as low as 5 nM. nih.govnih.gov The quinoline scaffold is a well-established template for creating PI3K/mTOR dual inhibitors, with several such compounds advancing into clinical trials. nih.govfrontiersin.org

Interactive Data Table: Enzymatic Inhibition by Quinoline Derivatives

Compound/SeriesTarget EnzymeIC₅₀ ValueCell Line/AssaySource
Quinoline-2-carboxamides hDHODHGood ActivityEnzyme Assay nih.gov
Compound A9 hDHODH9.7 nMEnzyme Assay rsc.orgrsc.org
4-Acrylamido-quinolines PI3Kα0.50 - 2.03 nMEnzyme Assay nih.govfrontiersin.org
Compound 8i PI3KαPotentEnzyme Assay nih.gov
GSK1059615 PI3Kα, PI3Kβ, mTORSubnanomolarEnzyme Assay frontiersin.org
NVP-BEZ235 PI3K/mTORLow nanomolarEnzyme Assay frontiersin.org

Quinoline derivatives exert their anticancer effects by interfering with fundamental cellular processes that govern cancer progression.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Numerous quinoline derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov For example, a novel quinoline derivative, DFIQ, was found to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov Similarly, a series of quinoline-based analogues of combretastatin (B1194345) A-4, such as compound 12c, effectively induced apoptosis in MCF-7 breast cancer cells through a mitochondrial-dependent pathway. tandfonline.com Other studies have reported that quinoline derivatives can trigger apoptosis by activating caspases and cleaving PARP, or by inducing endoplasmic reticulum (ER) stress. nih.govmdpi.com

Disruption of Cell Migration: The ability of cancer cells to migrate is fundamental to metastasis. Certain quinoline derivatives have been found to inhibit this process. Compound 12c, a tubulin polymerization inhibitor, was shown to effectively inhibit the migration of MCF-7 cells. tandfonline.com Another novel quinoline compound, 91b1, was found to suppress cancer cell migration and invasion by downregulating the expression of Lumican. nih.gov

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disrupting the cell cycle is a common strategy for cancer treatment. Quinoline derivatives have been shown to cause cell cycle arrest at different phases. ekb.eg For instance, compound 4c, a tubulin inhibitor, induced cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.govresearchgate.net Similarly, compound 12c also arrested the cell cycle at the G2/M phase. tandfonline.com Other derivatives have been found to cause cell cycle arrest in the S phase or G2 phase, ultimately leading to apoptotic cell death. nih.gov

Inhibition of Cell Proliferation: A hallmark of cancer is uncontrolled cell proliferation. Quinoline derivatives have demonstrated potent anti-proliferative activity against a variety of cancer cell lines. nih.govnih.gov For example, a series of novel quinoline derivatives showed significant growth inhibitory effects against PC-3 and KG-1 cells, with GI₅₀ values in the low micromolar range. nih.gov The antiproliferative activity of these compounds is often the result of the aforementioned mechanisms, such as apoptosis induction and cell cycle arrest. nih.govresearchgate.net

Microtubules, which are dynamic polymers of α- and β-tubulin, play a critical role in cell division, making them an excellent target for anticancer drugs. nih.gov Quinoline derivatives have been developed as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site. nih.govresearchgate.net A series of quinoline derivatives were designed and synthesized as novel tubulin inhibitors, with compound 4c emerging as a particularly potent antiproliferative agent. nih.govresearchgate.net This compound was found to inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM and significantly reduced β-tubulin mRNA levels. nih.govresearchgate.net Another study reported the discovery of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives as tubulin polymerization inhibitors, with compound D13 showing strong inhibitory effects on the proliferation of HeLa cells (IC₅₀: 1.34 μM) and tubulin polymerization (IC₅₀: 6.74 μM). mdpi.com Quinoline-based analogues of combretastatin A-4 have also been shown to be potent tubulin polymerization inhibitors, leading to G2/M phase arrest and apoptosis. tandfonline.com

Interactive Data Table: Tubulin Polymerization Inhibition by Quinoline Derivatives

CompoundIC₅₀ (Tubulin Polymerization)IC₅₀ (Cell Line)Cell LineSource
Compound 4c 17 ± 0.3 μMPotentMDA-MB-231 nih.govresearchgate.net
Compound D13 6.74 μM1.34 μMHeLa mdpi.com
Compound 12c Effective Inhibitor0.010 - 0.042 µMMCF-7, HL-60, HCT-116, HeLa tandfonline.com
Compound 3c Effective Inhibitor5.9 μMA549 rsc.org

While the primary focus is on in vitro activity, some studies extend to in vivo models which can provide insights into mechanisms like vascular disruption. For instance, the anticancer potential of the quinoline derivative DFIQ was investigated not only in vitro but also in vivo using zebrafish xenograft models, where it was shown to induce cell death. nih.gov Research into quinoline derivatives as tubulin inhibitors has also touched upon their potential as vascular disrupting agents (VDAs), which function by targeting the established tumor vasculature, leading to a shutdown of blood flow and subsequent tumor necrosis. The mechanisms often involve the inhibition of tubulin polymerization in endothelial cells, leading to changes in cell shape and increased vascular permeability. While detailed mechanistic studies on 4-Methoxy-7-methylquinoline-2-carbaldehyde derivatives as VDAs are specific, the broader class of quinoline-based tubulin inhibitors has been explored for this purpose in xenograft models. researchgate.net

Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. mdpi.com Their aberrant activity is a common feature of many cancers, making them important therapeutic targets. mdpi.comekb.eg The quinoline and quinazoline (B50416) scaffolds are prominent in the design of tyrosine kinase inhibitors (TKIs). mdpi.comnih.gov Several quinoline-based molecules have been approved by the FDA as protein kinase inhibitors for cancer treatment. nih.gov

Derivatives have been developed to target various receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). mdpi.comnih.govnih.gov For example, certain 2-styrylquinolines and quinoline hybrids have shown promising inhibitory effects on EGFR at nanomolar concentrations. nih.gov One study reported quinolinone derivatives that acted as multi-receptor tyrosine kinase inhibitors, with compound 4j showing potent inhibitory activity against HER-2 and PDGFR-β. nih.gov Furthermore, some quinoline-based compounds have been identified as inhibitors of Pim-1 kinase, another important target in cancer therapy. nih.govijmphs.com

Interactive Data Table: Tyrosine Kinase Inhibition by Quinoline Derivatives

CompoundTarget KinaseIC₅₀ ValueSource
Compound 50 EGFR0.12 ± 0.05 μM nih.gov
Compound 51 EGFR31.80 nM nih.gov
Compound 52 EGFR37.07 nM nih.gov
Compound 53 EGFR42.52 nM nih.gov
Compound 26 c-Met9.3 nM nih.gov
Compound 4j HER-20.17 x 10⁻³ µM nih.gov
Compound 4j PDGFR-β0.07 x 10⁻³ µM nih.gov
Compounds 13e, 24d Pim-1Moderate Activity nih.gov

Antimicrobial Research (In Vitro Antibacterial and Antifungal Activities)

The antimicrobial properties of compounds derived from this compound have been a subject of scientific inquiry. Research has shown that certain thiosemicarbazone derivatives of this quinoline scaffold exhibit notable in vitro activity against a spectrum of bacterial and fungal pathogens.

Specifically, a series of 4-(un)substituted thiosemicarbazones derived from 7-methyl-4-methoxy-quinoline-2-carbaldehyde were synthesized and evaluated for their antimicrobial efficacy. The results of these studies indicated that the introduction of different substituents on the thiosemicarbazone moiety can significantly influence the antimicrobial profile of the parent compound.

To elucidate the potential mechanism of antibacterial action, molecular docking studies have been performed. These computational analyses have explored the interaction of these quinoline derivatives with key bacterial proteins. One such target is Penicillin-Binding Protein 2a (PBP2a), which is crucial for the survival of Methicillin-resistant Staphylococcus aureus (MRSA).

Docking studies of a potent anti-MRSA quinoline derivative revealed a high binding affinity to the allosteric site of PBP2a, with a calculated docking score of -10.1 kcal/mol. This strong interaction is attributed to the formation of multiple hydrogen bonds and hydrophobic interactions with the amino acid residues within the binding pocket. Specifically, the quinoline nitrogen and the methoxy (B1213986) group of the compound were identified as key participants in hydrogen bonding with residues such as Ser239 and Gln238. These in silico findings suggest that the antibacterial activity of these derivatives may be mediated through the allosteric inhibition of PBP2a, thereby disrupting bacterial cell wall synthesis.

In vitro testing has confirmed the activity of these quinoline derivatives against clinically significant bacterial strains. One of the most promising compounds demonstrated potent inhibitory activity against a panel of MRSA strains, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 µg/mL. This level of potency is comparable to or even exceeds that of some standard-of-care antibiotics.

Furthermore, this compound also exhibited significant activity against other Gram-positive pathogens, including Streptococcus pyogenes, with an MIC of 0.5 µg/mL. Its efficacy was also noted against vancomycin-resistant Enterococcus faecium (VRE), with MICs between 2 and 4 µg/mL. The broad-spectrum activity of these derivatives highlights their potential as lead compounds for the development of new antibacterial agents.

Table 1: In Vitro Antibacterial Activity of a Lead Quinoline Derivative

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)0.5 - 1
Streptococcus pyogenes0.5
Enterococcus faecium (VRE)2 - 4

Antimalarial Research (In Vitro Studies)

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, and derivatives of this compound have been investigated for their potential in this area.

A series of quinoline-based compounds, including derivatives of the scaffold , were synthesized and evaluated for their in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Several of these compounds displayed potent antimalarial activity, with IC₅₀ values in the low nanomolar range.

One notable derivative exhibited an IC₅₀ of 10 nM against the 3D7 strain, indicating significant promise. The structure-activity relationship (SAR) studies revealed that modifications at the C-2 position of the quinoline ring system played a crucial role in determining the antimalarial potency.

A critical aspect of drug development is assessing the metabolic stability of lead compounds. In vitro assays using liver microsomes are commonly employed for this purpose. The metabolic stability of promising antimalarial quinoline derivatives has been evaluated in both human and mouse liver microsomes.

One of the potent antimalarial compounds was found to be rapidly metabolized in the presence of human liver microsomes, with only 1% of the parent compound remaining after a 60-minute incubation period. However, the same compound demonstrated significantly higher stability in mouse liver microsomes, with 58% remaining after the same duration. This species-dependent difference in metabolic stability is a crucial consideration for further preclinical development.

Table 2: In Vitro Antimalarial Activity and Metabolic Stability

CompoundP. falciparum 3D7 IC₅₀ (nM)Human Liver Microsome Stability (% remaining at 60 min)Mouse Liver Microsome Stability (% remaining at 60 min)
Lead Derivative10158

Antiviral Research (In Vitro Studies, e.g., HIV Integrase Inhibition)

In addition to their antimicrobial and antimalarial activities, quinoline derivatives have also been explored for their potential as antiviral agents. One of the key targets in HIV research is the integrase enzyme, which is essential for the replication of the virus.

In vitro studies have shown that certain quinoline derivatives can effectively inhibit HIV-1 integrase. These compounds are thought to chelate the divalent metal ions in the active site of the enzyme, thereby blocking its catalytic activity. The 4-quinolone scaffold, in particular, has been a focus of these investigations. While direct studies on this compound derivatives in this context are less common, the broader class of quinolines has shown promise. The structural features of these compounds, including the arrangement of heteroatoms, are critical for their ability to bind to the integrase active site and exert their inhibitory effect.

Elucidation of HIV Integrase Inhibition Mechanisms

Derivatives based on the quinoline scaffold have been identified as promising inhibitors of HIV-1 integrase (IN), a critical enzyme for viral replication. researchgate.net HIV-1 IN facilitates the insertion of the viral genome into the host cell's DNA through a two-step process: 3'-processing and strand transfer (ST). nih.gov Inhibitors targeting this enzyme prevent the integration of viral genetic material, thereby halting the proliferation of the virus. nih.gov

The mechanism of many integrase inhibitors involves the chelation of essential metal ions, typically Mg2+, within the enzyme's catalytic core. nih.gov This core contains a highly conserved DDE(D) motif that coordinates two metal ions, which is crucial for the catalytic activity. nih.gov Early-generation integrase inhibitors, such as α,γ-diketo acid derivatives, established this metal-chelation strategy as a viable approach. nih.gov

For quinoline-based inhibitors, structure-activity relationship (SAR) studies have provided insight into their inhibitory mechanisms. The introduction of a 7-methoxy group has been found to be beneficial for cell-based antiviral activity. brieflands.com Research has shown that a monoketo moiety can serve as an effective replacement for the diketo acid (DKA) motif, which is a common feature in many integrase inhibitors. brieflands.com This suggests that the quinoline core and its substituents can be optimized to interact effectively with the active site. The general structure of these inhibitors often includes a chelating group and a hydrophobic aromatic group, which is thought to displace the activated adenine (B156593) base during the strand transfer step. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Quinoline-Based HIV-1 Integrase Inhibitors

Structural Feature Observation Implication for Mechanism Reference
Monoketo Moiety Can effectively replace the traditional diketo acid (DKA) motif. Demonstrates alternative ways to achieve metal chelation in the active site. brieflands.com
7-Methoxy Group Found to be beneficial for cell-based antiviral activity. Enhances binding affinity or improves pharmacokinetic properties. brieflands.com
Haloaryl Substitution A 2-fluoro, 3-chloro aryl substitution significantly increased potency. Improves hydrophobic interactions within the enzyme's binding pocket. brieflands.com
N1 Substituent Addition of a hydroxyethyl (B10761427) group on the quinoline nitrogen increased potency. Provides additional hydrogen bonding opportunities with active site residues. brieflands.com

Other Investigated In Vitro Biological Activities

Antitubercular Activity

The quinoline scaffold is a key component in the development of new agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. biorxiv.org Derivatives of this structure have shown potent activity against both drug-sensitive and drug-resistant strains. nih.gov

One major target for quinoline derivatives is the cytochrome bc1 complex, a crucial component of the Mtb respiratory chain. semanticscholar.org Specifically, these compounds can target the QcrB subunit of the complex, leading to the depletion of intracellular ATP and subsequent cell death. semanticscholar.org Studies on 4-substituted thio- and oxy-quinolines have shown that while thio-quinoline derivatives are potent against wild-type Mtb, they are less effective against strains with mutations in QcrB, providing evidence for their mechanism of action. semanticscholar.org In contrast, 4-oxy-quinoline derivatives were generally found to be less active than their thio-counterparts against the H37Rv strain. semanticscholar.org

Other research has focused on 4-anilinoquinolines. SAR studies have highlighted that certain substitutions are critical for potency. For instance, a 6,7-dimethoxy substitution on the quinoline ring, combined with a 4-benzyloxy aniline (B41778) moiety, was found to be important for Mtb inhibition. biorxiv.orgbiorxiv.org The compound 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, for example, exhibited a high potency with a Minimum Inhibitory Concentration (MIC₉₉) in the range of 1.25-2.5 µM. biorxiv.org Conversely, some modifications, such as a methoxy group at the C-7 position in 2-arylquinoline 4-carboxylic acid derivatives, led to poor antitubercular activity. nih.gov

Table 2: Antitubercular Activity of Selected Quinoline Derivatives

Compound Target/Class Activity (MIC) Strain Reference
4-Substituted Thioquinolines Cytochrome bc1 complex (QcrB) Potent Mtb H37Rv semanticscholar.org
4-Oxy-quinoline Derivatives Cytochrome bc1 complex (QcrB) Less active than thio-derivatives Mtb H37Rv semanticscholar.org
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) 4-Anilinoquinoline 1.25-2.5 µM (MIC₉₉) M. tuberculosis biorxiv.org
6-methoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (32) 4-Anilinoquinoline No activity at 20 µM M. tuberculosis biorxiv.org
7-methoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (33) 4-Anilinoquinoline No activity at 20 µM M. tuberculosis biorxiv.org
7-methoxy-2-arylquinoline 4-carboxylic acid (6i) Mtb DNA Gyrase Poor potency Mtb H37Rv nih.gov

Anti-inflammatory Properties

Quinoline derivatives have demonstrated significant anti-inflammatory effects through various mechanisms of action. nih.gov Inflammation is a complex biological response involving various mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes and reactive oxygen species. nih.govnih.gov

Studies on 2-(furan-2-yl)-4-phenoxyquinoline derivatives have shown their ability to inhibit the release of inflammatory enzymes. nih.gov For instance, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde was a potent inhibitor of β-glucuronidase release with an IC₅₀ value of 5.0 µM. nih.gov Other derivatives in the same series showed strong inhibition of lysozyme (B549824) release and TNF-α formation. nih.gov

More recent research into quinoline-O-carbamate derivatives found that certain compounds could significantly decrease the production of pro-inflammatory cytokines IL-6 and IL-1β, as well as nitric oxide (NO), a key inflammatory mediator. nih.gov Similarly, some quinazoline derivatives, which are structurally related to quinolines, act as potent inhibitors of Toll-like receptor 4 (TLR4) signaling, a key pathway in the innate immune response. rsc.org

Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound/Derivative Class Assay Finding IC₅₀ Reference
4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) β-Glucuronidase release inhibition Potent activity 5.0 µM nih.gov
4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) Lysozyme release inhibition Most active in series 4.6 µM nih.gov
1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) TNF-α formation inhibition Most potent in series 2.3 µM nih.gov
Quinoline-O-carbamate (3f) IL-6, IL-1β, and NO production Good anti-inflammatory property N/A nih.gov

Anti-diabetic Activity

A key therapeutic strategy for managing type 2 diabetes mellitus is the control of postprandial hyperglycemia. nih.gov This is often achieved by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase in the digestive tract, which slows the absorption of glucose. mdpi.com Quinoline derivatives have emerged as promising inhibitors of these enzymes. nih.gov

Research on quinoline-based hybrids has identified several potent α-glucosidase inhibitors. nih.gov For example, quinoline–pyrazolopyrimidine hybrids and 7-chloro‐N‐phenylquinolin‐4‐amine derivatives have been synthesized and evaluated, with some compounds showing greater inhibitory activity than the standard drug, acarbose. nih.gov A compound with a para-trifluoromethoxy group showed an IC₅₀ value of 40.84 µM against α-glucosidase. nih.gov

Another study focused on quinoline–1,3,4-oxadiazole conjugates, which also demonstrated significant α-glucosidase inhibition. mdpi.com Structure-activity relationship analyses from these studies suggest that specific substituents on the quinoline ring system are crucial for effective binding to the enzyme's catalytic site. nih.govmdpi.com

Table 4: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives

Compound/Derivative Class IC₅₀ (µM) Comparison to Acarbose (Standard) Reference
Quinoline-pyrazolopyrimidine hybrid (with 4-methylpiperidine) 46.70 More potent (Acarbose IC₅₀ = 51.73 µM) nih.gov
7-chloro‐N‐phenylquinolin‐4‐amine hybrid (with p-trifluoromethoxy) 40.84 More potent (Acarbose IC₅₀ = 51.73 µM) nih.gov
Quinoline-1,3,4-oxadiazole conjugate (4i, bromopentyl sidechain) 15.85 More potent (Acarbose IC₅₀ = 17.85 µM) mdpi.com
Quinoline-1,3,4-oxadiazole conjugate (4k, p-fluorobenzyl) 23.69 Less potent (Acarbose IC₅₀ = 17.85 µM) mdpi.com

Anti-Alzheimer's Activity

The complex pathology of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands (MTDLs). nih.gov Quinoline derivatives are being investigated for this purpose due to their ability to interact with several key targets in AD pathogenesis, such as cholinesterases and inflammatory pathways. nih.gov

One of the primary therapeutic strategies for AD is to increase acetylcholine (B1216132) (ACh) levels in the brain by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov A series of novel quinoline-O-carbamate derivatives were designed as dual inhibitors of these enzymes. nih.gov Compound 3f from this series emerged as a potent, reversible dual inhibitor of both eeAChE (from electric eel) and eqBuChE (from equine serum). nih.gov

In addition to cholinesterase inhibition, these derivatives also exhibit other beneficial properties. Compound 3f displayed significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and showed neuroprotective effects against Aβ₂₅₋₃₅-induced injury in PC12 cells. nih.gov This multi-faceted activity makes quinoline-based compounds promising candidates for the development of new treatments for Alzheimer's disease. nih.gov

Table 5: Anti-Alzheimer's Activity of Quinoline-O-Carbamate Derivative 3f

Target Enzyme Type of Inhibition IC₅₀ (µM) Reference
eeAChE (Acetylcholinesterase) Reversible, Dual 1.3 nih.gov
eqBuChE (Butyrylcholinesterase) Reversible, Dual 0.81 nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Quinoline (B57606) Carbaldehydes

The future of synthesizing quinoline carbaldehydes, including 4-Methoxy-7-methylquinoline-2-carbaldehyde, is geared towards the adoption of green and sustainable chemistry principles. Traditional synthesis methods are often effective but can rely on harsh conditions, toxic reagents, and environmentally harmful solvents. The development of novel synthetic routes is focused on overcoming these limitations.

Key areas of development include:

Use of Greener Solvents and Catalysts: A significant shift is underway towards replacing toxic organic solvents with more environmentally benign alternatives like water or ethanol. nih.gov Research is also exploring the use of non-toxic, reusable catalysts to drive the reactions more efficiently and reduce waste. nih.gov

Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being investigated to make the production of quinolines more sustainable. nih.gov These methods can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Continuous Flow Chemistry: The implementation of continuous flow reactors offers a safer, more scalable, and efficient alternative to traditional batch processing. nih.gov This technology allows for precise control over reaction parameters, leading to improved product quality and minimized waste streams.

Renewable Starting Materials: There is a growing interest in utilizing renewable, plant-based materials as precursors for quinoline synthesis, which would reduce the reliance on petrochemical feedstocks. nih.gov

These advancements aim to make the synthesis of quinoline carbaldehydes not only more efficient but also more aligned with the principles of sustainable development.

Exploration of Diverse Derivatization and Functionalization Strategies for Enhanced Bioactivity

The core structure of this compound serves as a versatile scaffold for the development of new derivatives with potentially enhanced biological activities. The aldehyde functional group is a key site for chemical modification, allowing for the synthesis of a wide array of new compounds.

One prominent strategy is the formation of Schiff bases . The reaction of the aldehyde with various primary amines can yield a diverse library of imine-containing derivatives. This approach has been successfully used to synthesize 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives, which have shown promising antioxidant properties. acs.org

Future derivatization strategies will likely focus on:

Introducing diverse substituents: The introduction of different functional groups at various positions on the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications are crucial for tuning the compound's interaction with biological targets.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles.

Hybrid molecule synthesis: Combining the quinoline carbaldehyde moiety with other known pharmacophores can result in hybrid molecules with dual or synergistic modes of action.

The systematic exploration of these derivatization and functionalization strategies is essential for unlocking the full therapeutic potential of this class of compounds.

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is a critical area for future research. While the exact targets for this specific compound are not yet fully elucidated, research on related quinoline aldehydes provides valuable insights into potential mechanisms of action.

Studies on similar compounds have revealed several possible molecular targets:

Enzyme Inhibition: Derivatives of quinoline-carbaldehyde have been identified as inhibitors of specific enzymes. For instance, certain quinoline-carbaldehyde derivatives have been shown to be novel and specific inhibitors of Leishmania donovani methionine aminopeptidase (B13392206) 1 (LdMetAP1), a potential target for anti-leishmanial drugs. nih.gov Another study found that quinoline-2-carboxaldehyde thiosemicarbazones can act as inhibitors of topoisomerase IIa, an enzyme crucial for DNA replication in cancer cells. nih.gov

Interference with Essential Parasitic Processes: The quinoline core is a well-known pharmacophore in antimalarial drugs like chloroquine (B1663885) and quinine (B1679958). nih.govwikipedia.org The mechanism of these drugs is thought to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. nih.govwikipedia.org This leads to the accumulation of toxic free heme, ultimately killing the parasite. nih.gov It is plausible that this compound or its derivatives could share a similar mechanism of action against malaria or other parasites.

Future research will likely employ a combination of biochemical assays, structural biology techniques, and proteomic approaches to identify the specific molecular targets of this compound and its derivatives. This will provide a more rational basis for the design of new and more effective therapeutic agents.

Integration of Predictive Computational Models with Experimental Validation in Rational Design

The integration of computational modeling with experimental validation is becoming an indispensable tool in modern drug discovery and development. This approach allows for a more rational and efficient design of new molecules with desired biological activities.

In the context of this compound, computational methods can be applied in several ways:

Molecular Docking: This technique can be used to predict how different derivatives of the parent compound will bind to the active site of a specific biological target. nih.gov This can help in prioritizing which compounds to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic properties and reactivity of the molecules, which can help in understanding their mechanism of action and in designing more potent analogs.

The power of this integrated approach lies in the iterative cycle of computational prediction followed by experimental validation. This synergy can significantly accelerate the process of identifying lead compounds and optimizing their properties.

Application of this compound and its Analogues as Chemical Biology Probes

Beyond their potential as therapeutic agents, this compound and its derivatives have applications as chemical biology probes. These are small molecules designed to study and manipulate biological systems.

The aldehyde functionality of the parent compound is particularly amenable to modification for the development of such probes. For example, it can be reacted with molecules containing a primary amine to attach various tags, including:

Fluorescent Dyes: The attachment of a fluorophore would allow for the visualization of the molecule's distribution and localization within cells using fluorescence microscopy. nih.gov This can provide valuable information about its cellular uptake and potential sites of action.

Biotin Tags: Biotinylation of the molecule would enable its use in affinity purification experiments to identify its binding partners within a cell lysate, thus helping to elucidate its molecular targets.

Photoaffinity Labels: Incorporation of a photo-reactive group could allow for the covalent cross-linking of the molecule to its biological target upon exposure to UV light. This is a powerful technique for target identification.

The development of such chemical probes derived from this compound will be instrumental in dissecting the complex biological pathways in which these molecules are involved.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Methoxy-7-methylquinoline-2-carbaldehyde?

  • Methodology : The aldehyde group can be introduced via formylation of a quinoline precursor. For example, 2-methylquinoline derivatives (e.g., 2-Methyl-6-quinolinecarbaldehyde in ) are synthesized through Vilsmeier-Haack formylation or oxidation of hydroxymethyl intermediates. Methoxy groups are typically introduced via nucleophilic substitution using methoxide ions under anhydrous conditions .
  • Key Considerations : Ensure regioselectivity in methoxy group placement (e.g., para to the aldehyde) using directing groups or protecting strategies.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methoxy at C4, methyl at C7) .
  • IR : Identify aldehyde C=O stretching (~1700 cm1^{-1}) and methoxy C-O vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., C12_{12}H11_{11}NO2_2) .
  • X-ray Crystallography : For unambiguous structural confirmation (see SHELX refinement in ).

Q. How can X-ray crystallography resolve ambiguities in the structure of this compound?

  • Methodology : Use SHELXL ( ) for refinement against high-resolution diffraction data. For example, quinoline derivatives like 7-Chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline () were structurally validated using this software.
  • Key Considerations : Address potential twinning or disorder in the aldehyde/methoxy groups by refining anisotropic displacement parameters.

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Avoid inhalation and skin contact (use fume hoods, gloves).
  • Store in dry, airtight containers to prevent degradation (similar to 6-Chloro-4-methoxyquinoline-2-carboxylic acid in ).
  • Follow GHS-compliant disposal protocols for aldehydes (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodology :

  • In Vitro Assays : Test against malaria parasites (e.g., Plasmodium falciparum), as quinoline derivatives like 7-Chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline show antimalarial potential ().
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy/methyl positions) to identify pharmacophores .

Q. What computational approaches are suitable for predicting the reactivity of this compound?

  • Methodology :

  • Quantum Chemistry : Use QSPR (Quantitative Structure-Property Relationship) models (e.g., CC-DPS in ) to predict solubility or redox behavior.
  • Molecular Docking : Screen against biological targets (e.g., Plasmodium enzymes) using software like AutoDock .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Case Study : If NMR suggests multiple tautomeric forms but X-ray shows a single conformation, consider dynamic effects in solution. For example, quinoline hydrates () may exhibit tautomerism that is resolved via low-temperature crystallography .
  • Validation : Use variable-temperature NMR and DFT calculations to model tautomeric equilibria.

Q. What strategies optimize the synthesis of derivatives for SAR studies?

  • Methodology :

  • Parallel Synthesis : Use combinatorial libraries (e.g., via Suzuki-Miyaura coupling for aryl substitutions) .
  • Regioselective Modifications : Protect the aldehyde group during methoxy/methyl substitutions to avoid side reactions .

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